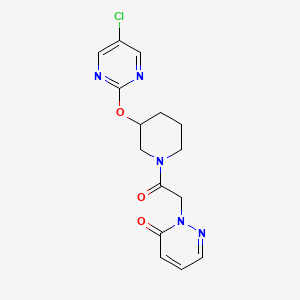
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)pipéridin-1-yl)-2-oxoéthyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16ClN5O3 and its molecular weight is 349.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifibrotique
Le composé a été étudié pour ses propriétés antifibrotiques. La fibrose est caractérisée par un dépôt excessif de collagène et d'autres composants de la matrice extracellulaire, conduisant à une cicatrisation tissulaire et à une altération de la fonction des organes. Les chercheurs ont évalué ce composé contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6) et ont constaté qu'il présentait une meilleure activité antifibrotique que la pirfénidone et la Bipy55′DC . Plus précisément, deux dérivés, le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12m) et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12q), ont montré des résultats prometteurs avec des valeurs IC50 respectives de 45,69 μM et 45,81 μM. Ces composés ont effectivement inhibé l'expression du collagène et la teneur en hydroxyproline in vitro, suggérant leur potentiel en tant que nouveaux médicaments antifibrotiques.
Inhibition de JAK1
Une autre application implique l'inhibition de JAK1. Sur la base de l'échafaudage central de ®-N-méthyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, les chercheurs ont identifié ®-3-(7-(méthyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (R-6c) comme un inhibiteur sélectif de JAK1 . Les inhibiteurs de JAK1 sont pertinents dans les maladies auto-immunes et la thérapie anticancéreuse.
Activité fongicide
L'activité fongicide du composé a également été explorée. Une série de dérivés de pyrimidinamine, y compris la (S)-5-chloro-6-(difluorométhyl)-2-méthyl-N-(1-((5-(trifluorométhyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, a présenté d'excellentes propriétés fongicides . Cette découverte suggère des applications potentielles en agriculture et dans le développement de médicaments antifongiques.
Mécanisme D'action
In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Analyse Biochimique
Biochemical Properties
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and fibrosis, thereby reducing the severity of these conditions .
Molecular Mechanism
At the molecular level, 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of inflammatory mediators . It also modulates the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated its sustained effects on cellular processes, such as reducing inflammation and fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-fibrotic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and lungs . This compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with specific biomolecules to exert its effects . Post-translational modifications and targeting signals direct this compound to specific compartments or organelles, influencing its activity and function .
Propriétés
IUPAC Name |
2-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-11-7-17-15(18-8-11)24-12-3-2-6-20(9-12)14(23)10-21-13(22)4-1-5-19-21/h1,4-5,7-8,12H,2-3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAXVTYSRRJSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
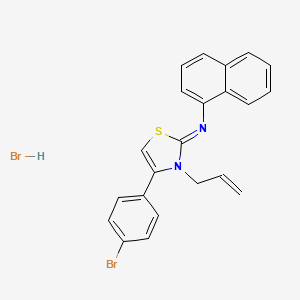
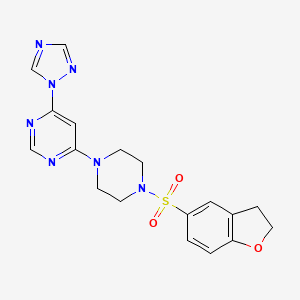
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)
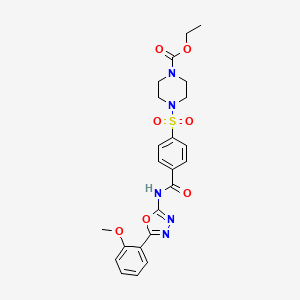
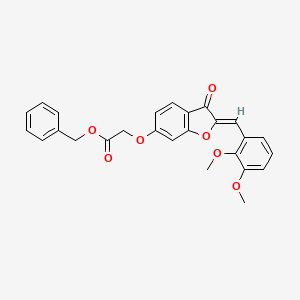
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)


![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)
![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)
![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)
![2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B2521450.png)

